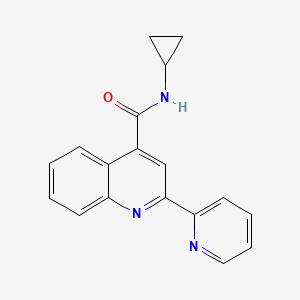
(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" represents a specific structure within the realm of organic chemistry, characterized by its unique combination of functional groups and stereochemistry. Its relevance spans from synthetic organic chemistry to potential pharmacological applications due to its distinct chemical structure.
Synthesis Analysis
The synthesis of complex molecules like "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" often involves multi-step reactions that include the formation of the cyclobutylcarbonyl group, introduction of trimethyl moieties, and the creation of the piperidinol core. Techniques such as cyclization, carbonylation, and stereoselective synthesis play crucial roles in constructing the molecule's framework.
Molecular Structure Analysis
The molecular structure of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" is notable for its stereochemistry at the 4S position, which can influence the molecule's physical and chemical properties. Advanced spectroscopic methods, including NMR and X-ray crystallography, are essential tools for elucidating the compound's detailed structural aspects.
Chemical Reactions and Properties
This molecule can participate in various chemical reactions, reflecting its reactivity patterns. For instance, the piperidinol moiety might undergo nucleophilic substitution reactions, while the cyclobutylcarbonyl group could be involved in electrophilic addition reactions. The presence of multiple functional groups enables a wide range of chemical transformations, making it a versatile intermediate for further synthetic applications.
Physical Properties Analysis
The physical properties of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol," such as melting point, boiling point, solubility, and optical rotation, are influenced by its molecular structure. These characteristics are critical for determining the compound's behavior in different environments and solvents, which is essential for both synthesis and application phases.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability, and reactivity towards various reagents, define the compound's utility in chemical syntheses and potential biological interactions. Understanding these properties is vital for predicting the molecule's behavior in complex chemical systems and potential pharmacological settings.
References for further reading on these topics are available, focusing on the synthesis, molecular structure, and chemical properties of related compounds and methodologies:
- Discovery and investigation of novel antineoplastic agents and the relevance of molecular structure in drug development (Hossain et al., 2020).
- The role of cycloaddition reactions in organic synthesis and the construction of cyclic structures (Rigby & Pigge, 1998).
- Exploring the synthesis of pyridines and quinolines from propargylic alcohols and their significance in medicinal chemistry (Mishra, Nair, & Baire, 2022).
Propiedades
IUPAC Name |
cyclobutyl-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2)9-14(8-7-13(12,3)16)11(15)10-5-4-6-10/h10,16H,4-9H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUJOHQKDBMRJW-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B5668477.png)

![N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5668484.png)
![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)


![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)

![2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)